4-Trityloxybutan-1-ol
Description
4-Trityloxybutan-1-ol is a butanol derivative featuring a trityloxy (triphenylmethoxy) group at the fourth carbon position. This bulky aromatic substituent imparts unique steric and electronic properties, making it valuable in organic synthesis, particularly as a protective group for alcohols or in stereoselective reactions.
Properties
CAS No. |
38257-94-2 |
|---|---|
Molecular Formula |
C23H24O2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-trityloxybutan-1-ol |
InChI |
InChI=1S/C23H24O2/c24-18-10-11-19-25-23(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17,24H,10-11,18-19H2 |
InChI Key |
CGCHCSJZVSGAIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 4-Trityloxybutan-1-ol with three structurally related butanol derivatives, highlighting differences in substituents, molecular weight, and functional groups.
*Calculated molecular weight based on formula.
Key Observations :
- Steric Effects : The trityloxy group in this compound introduces significant steric hindrance compared to smaller substituents like methylphenyl or chlorophenylsulfanyl. This hindrance may reduce reactivity in nucleophilic substitutions but enhance stability in acidic conditions .
- Electron-Withdrawing vs. In contrast, the methyl group in 4-(4-Methylphenyl)butan-1-ol is electron-donating, which could stabilize carbocation intermediates .
- Polarity and Solubility : The sulfanyl group in 4-(4-Chlorophenyl)sulfanylbutan-1-ol enhances polarity, likely improving solubility in polar aprotic solvents compared to the hydrophobic trityloxy group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
